3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole: is a fascinating compound with a complex structure. Its systematic name is This compound . Let’s break down its components:
3-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the molecule contains a dihydrobenzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The benzodioxin moiety imparts interesting properties to the compound.
1H-pyrazole: The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. It’s a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole . Here’s one possible method:
Cyclocondensation Reaction:
Industrial Production Methods: While industrial-scale production methods may vary, the cyclocondensation route mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial viability.
Chemical Reactions Analysis
Reactivity:
Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially leading to the formation of quinones.
Substitution: The pyrazole ring is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the benzodioxin ring may be feasible.
Hydrazine hydrate: Used for cyclization.
Acids or bases: Catalyze the cyclization step.
Reducing agents: For potential reduction reactions.
Major Products: The major product is 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole itself, but by-products and intermediates may also form.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biofilm Inhibition: Exhibits antibacterial activity against Bacillus subtilis and Escherichia coli.
Biological Studies: Used as a probe to study biological processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
- Explore other benzodioxin-containing compounds for further comparisons.
Acetamide, N-[2-[(2R,3S)-3-(acetylamino)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]: (CAS: 315188-81-9) shares some structural features.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-11(15-6-5-14-10)7-8(1)9-3-4-12-13-9/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
XHOGCWCGAZOILN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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